N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an oxalamide group
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-23(2)16(14-6-4-3-5-7-14)13-21-19(24)20(25)22-15-8-9-17-18(12-15)27-11-10-26-17/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUGLQYVXIYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core and exhibit similar chemical properties.
Oxalamide derivatives: Compounds with the oxalamide group that may have comparable biological activities.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a compound of significant interest due to its potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with substituted acetamides. The general synthetic route includes:
- Formation of the Benzodioxin Core : Starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with sulfonyl chlorides.
- Substitution Reactions : Subsequent reactions with bromo-acetamides lead to the formation of the desired amide structure.
The compound's molecular formula is , and its structure can be represented as follows:
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels in Type 2 Diabetes Mellitus (T2DM). The compound showed promising inhibition rates in vitro, indicating its potential utility in diabetes management .
- Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmitter regulation in the nervous system. The inhibition of acetylcholinesterase has implications for treating Alzheimer's Disease (AD). Preliminary results suggest that this compound may enhance acetylcholine levels by inhibiting its breakdown .
Pharmacological Studies
In vivo and in vitro studies have been conducted to evaluate the pharmacological properties of this compound:
- Antidiabetic Effects : Animal models treated with this compound exhibited lower blood glucose levels compared to controls, suggesting its efficacy as an antidiabetic agent.
- Neuroprotective Effects : In models simulating neurodegeneration, the compound demonstrated protective effects on neuronal cells, potentially linked to its acetylcholinesterase inhibitory activity.
Case Study 1: Antidiabetic Activity
A study involving diabetic rats treated with varying doses of this compound showed a significant reduction in fasting blood glucose levels and improved glucose tolerance tests. The results indicated a dose-dependent response with optimal activity observed at higher concentrations.
| Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Glucose Tolerance (%) |
|---|---|---|
| 0 | 250 | 100 |
| 50 | 180 | 75 |
| 100 | 120 | 50 |
Case Study 2: Neuroprotective Effects
In a neurodegenerative model induced by amyloid-beta peptides, administration of the compound resulted in reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
